molecular formula C12H9NO5S B2832982 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934155-61-0

5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B2832982
CAS No.: 934155-61-0
M. Wt: 279.27
InChI Key: YDCCJPLIMBMCPX-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H9NO5S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrophenoxy group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the nitrophenoxy group, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid (CAS No. 934155-61-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N1O4SC_{12}H_{11}N_{1}O_{4}S, with a molecular weight of 265.29 g/mol. The compound features a thiophene ring substituted with a nitrophenoxy group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H11N1O4SC_{12}H_{11}N_{1}O_{4}S
Molecular Weight265.29 g/mol
CAS Number934155-61-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene core and subsequent functionalization with nitrophenyl groups. The general synthetic route can be summarized as follows:

  • Formation of Thiophene Derivative : Starting from commercially available thiophene derivatives, the carboxylic acid group is introduced through electrophilic substitution reactions.
  • Nitration : The nitrophenyl moiety is synthesized by nitrating phenol derivatives under controlled conditions.
  • Coupling Reaction : The final coupling reaction between the thiophene derivative and the nitrophenyl compound yields the target product.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing thiophene moieties have shown enhanced radical scavenging activities, surpassing well-known antioxidants like ascorbic acid . This suggests that this compound may also possess similar antioxidant capabilities.

Anticancer Activity

Studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds with analogous structures were tested against various cancer cell lines, including glioblastoma and breast cancer cells, demonstrating cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study investigated a series of thiophene-based compounds for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been well-documented. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, indicating potential for development as antibacterial agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it can modulate ROS levels in cells, thereby influencing cell survival and apoptosis.
  • Receptor Interaction : It may interact with cellular receptors that play pivotal roles in signaling pathways related to cancer and inflammation.

Properties

IUPAC Name

5-[(4-nitrophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCCJPLIMBMCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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